molecular formula C18H19ClO3S B14142606 Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate CAS No. 62636-88-8

Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate

Katalognummer: B14142606
CAS-Nummer: 62636-88-8
Molekulargewicht: 350.9 g/mol
InChI-Schlüssel: XDCPQVFQBCACFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate is a complex organic compound that features a thiophene ring substituted with a chloropentanoyl group and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate typically involves multiple steps. One common route starts with the preparation of the thiophene ring, followed by the introduction of the chloropentanoyl group. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiophene derivatives and benzoate esters, such as:

  • Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

62636-88-8

Molekularformel

C18H19ClO3S

Molekulargewicht

350.9 g/mol

IUPAC-Name

methyl 2-[[5-(5-chloropentanoyl)thiophen-2-yl]methyl]benzoate

InChI

InChI=1S/C18H19ClO3S/c1-22-18(21)15-7-3-2-6-13(15)12-14-9-10-17(23-14)16(20)8-4-5-11-19/h2-3,6-7,9-10H,4-5,8,11-12H2,1H3

InChI-Schlüssel

XDCPQVFQBCACFL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1CC2=CC=C(S2)C(=O)CCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.